2-(4-isopropylphenoxy)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide

EP4 receptor prostaglandin E2 antagonist

2-(4-isopropylphenoxy)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide is a research-grade EP4 antagonist with validated in vitro potency and cross-species activity. Its unique N-(2-methoxyethyl)piperidine and 4-isopropylphenoxy motif provides distinct binding kinetics vs. other in-class compounds like grapiprant. Supplied at ≥95% purity, it ensures reproducible pharmacology in PGE2/cAMP assays, macrophage signaling, and tumor models. Direct replacement with uncharacterized analogs risks experimental variability—standardize your EP4 pathway studies with this benchmark tool.

Molecular Formula C19H30N2O3
Molecular Weight 334.46
CAS No. 1421484-60-7
Cat. No. B2497860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-isopropylphenoxy)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide
CAS1421484-60-7
Molecular FormulaC19H30N2O3
Molecular Weight334.46
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)OCC(=O)NC2CCN(CC2)CCOC
InChIInChI=1S/C19H30N2O3/c1-15(2)16-4-6-18(7-5-16)24-14-19(22)20-17-8-10-21(11-9-17)12-13-23-3/h4-7,15,17H,8-14H2,1-3H3,(H,20,22)
InChIKeyZHTSDKASUQXADK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Isopropylphenoxy)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide (CAS 1421484-60-7): A Research-Grade EP4 Receptor Antagonist Candidate


2-(4-isopropylphenoxy)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide is a synthetic small molecule belonging to the phenoxyacetamide-piperidine class. Its structure features a 4-isopropylphenoxy moiety linked to an acetamide group, which is further substituted with an N-(2-methoxyethyl)piperidine ring. Preliminary bioactivity data indicate this compound acts as an antagonist at the prostaglandin E2 receptor 4 (EP4), with an IC50 value of 5.6 nM in a recombinant human EP4 cell-based assay [1]. The molecular formula is C19H30N2O3 with a molecular weight of 334.46 g/mol, and it is typically supplied at ≥95% purity for research use .

Why Generic EP4 Antagonists Cannot Replace 2-(4-Isopropylphenoxy)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide in Targeted Research


EP4 receptor antagonists are a structurally diverse class, with subtle variations in the piperidine substitution, phenoxy ring, and acetamide linker profoundly affecting target selectivity, functional activity, and pharmacokinetic profile [1]. For instance, closely related analogs such as CJ-023,423 (grapiprant) exhibit different selectivity profiles and therapeutic indices [2]. The unique combination of an N-(2-methoxyethyl)piperidine group and a 4-isopropylphenoxy moiety in this compound may confer distinct binding kinetics and physicochemical properties (e.g., LogP, solubility) that cannot be assumed for other in-class compounds. Consequently, direct substitution without empirical validation risks compromising experimental reproducibility and data comparability in EP4-mediated pathway studies.

Quantitative Comparative Evidence for 2-(4-Isopropylphenoxy)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide vs. In-Class EP4 Antagonists


Human EP4 Receptor Antagonist Potency: Direct Comparison with Reference EP4 Antagonists

This compound demonstrates an IC50 of 5.6 nM for antagonism of the recombinant human EP4 receptor in a cell-based functional assay [1]. In the same experimental system, the well-characterized EP4 antagonist grapiprant (CJ-023,423) exhibited an IC50 of 12 nM, while other in-class compounds from the same patent family showed IC50 values ranging from 2.9 nM to 5.4 nM [1]. This places the compound among the more potent EP4 antagonists, approximately 2.1-fold more potent than grapiprant in this assay.

EP4 receptor prostaglandin E2 antagonist GPCR

Rat EP4 Receptor Cross-Species Activity: Rat vs. Human EP4 Antagonism Profile

In addition to human EP4 activity, this compound has been profiled against the rat EP4 receptor, exhibiting an IC50 of 15 nM in a functional cAMP inhibition assay [1]. This cross-species activity is critical for preclinical rodent models of inflammation and pain. Notably, the ~2.7-fold shift in potency between human (5.6 nM) and rat (15 nM) receptors is relatively moderate compared to some EP4 antagonists that show >10-fold species differences, suggesting a more conserved binding mode and enabling more direct translation between rodent efficacy studies and human target engagement predictions.

species selectivity EP4 receptor cross-species pharmacology

Selectivity Profile vs. Human EP1 Receptor: EP4/EP1 Selectivity Window

Preliminary selectivity profiling indicates this compound exhibits significant discrimination between the EP4 and EP1 receptor subtypes. In radioligand displacement assays, the compound showed a Ki value of >17,500 nM (>17.5 µM) at the human EP1 receptor [1], compared to its 5.6 nM functional IC50 at EP4. This yields an EP1/EP4 selectivity index of >3,125-fold, which is a desirable profile for minimizing EP1-mediated side effects such as gastrointestinal disturbance and vascular hypertension that have been associated with broader prostaglandin pathway modulation.

receptor selectivity EP1 receptor off-target activity safety pharmacology

Recommended Application Scenarios for 2-(4-Isopropylphenoxy)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide (CAS 1421484-60-7)


In Vitro EP4 Receptor Pharmacology and Signaling Pathway Dissection

With an IC50 of 5.6 nM at the human EP4 receptor and >3,125-fold selectivity over EP1 [1], this compound is well-suited for studying EP4-mediated signaling pathways in isolated cell systems. Researchers can use it to antagonize PGE2-induced cAMP elevation in HEK293 cells, macrophage cell lines, or primary immune cells, enabling precise dissection of EP4-dependent vs. EP4-independent effects in inflammatory signaling cascades.

Preclinical Rodent Models of Inflammatory Pain and Arthritis

The compound's cross-species activity at the rat EP4 receptor (IC50 = 15 nM) [1] makes it a viable tool for in vivo efficacy studies in rodent models of rheumatoid arthritis, osteoarthritis, or inflammatory pain. The modest human-to-rat potency shift (~2.7-fold) facilitates dose translation and reduces the risk of pharmacokinetic/pharmacodynamic mismatches that can confound preclinical efficacy readouts.

Chemical Probe for Target Validation in EP4-Driven Oncology Research

Emerging evidence implicates EP4 signaling in tumor progression, immune evasion, and metastasis [2]. This compound's potent EP4 antagonism and favorable selectivity profile position it as a chemical probe for validating EP4 dependency in cancer cell lines and syngeneic tumor models, particularly in colorectal cancer, triple-negative breast cancer, and melanoma, where EP4 overexpression has been documented.

Reference Standard in EP4 Antagonist Screening Cascades

The compound's well-defined potency values (hEP4 IC50 = 5.6 nM, rEP4 IC50 = 15 nM) and EP1 selectivity data [1] make it a suitable reference standard for benchmarking novel EP4 antagonists in high-throughput screening (HTS) and lead optimization programs. Its commercial availability at ≥95% purity further supports its use as an assay control.

Quote Request

Request a Quote for 2-(4-isopropylphenoxy)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.